Seclidemstat
Descripción general
Descripción
Seclidemstat (also known as SP-2577) is a potent and orally bioavailable inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) with an IC50 of 13 nM . It has potential antineoplastic activity . This compound is currently being studied in a Phase I/II clinical trial in combination with azacitidine for patients with Myelodysplastic Syndromes (MDS) or Chronic Myelomonocytic Leukemia (CMML) .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Efficacy in Pediatric Sarcomas : Seclidemstat has shown potential in inhibiting the growth of pediatric sarcomas, including Ewing sarcoma (EwS), rhabdomyosarcoma (RMS), and osteosarcoma (OS) in preclinical models. In a study, this compound (administered at 100 mg/kg/day × 28 days) statistically significantly inhibited the growth of several pediatric sarcoma xenografts, although the effect was modest for most models except RMS Rh10 (Kurmasheva et al., 2021).
Phase I Clinical Trials : this compound has been investigated in Phase I clinical trials for its safety, tolerability, and preliminary anti-tumor activity. One such study aimed to determine the maximum tolerated dose (MTD) of this compound in patients with relapsed or refractory Ewing sarcoma. This study also assessed the pharmacokinetics and pharmacodynamics of this compound, using markers like circulating tumor cells and cell-free DNA (Reed et al., 2019).
Combination Therapy with Topotecan and Cyclophosphamide : Another Phase 1 study evaluated this compound in combination with topotecan and cyclophosphamide (TC) in patients with relapsed or refractory Ewing sarcoma and other select sarcomas. The study focused on the safety, tolerability, and efficacy of this combination therapy (Reed et al., 2021).
Mecanismo De Acción
Target of Action
Seclidemstat primarily targets Lysine Specific Demethylase 1 (LSD1) . LSD1 is a histone demethylase implicated in the maintenance of pluripotency and proliferation genes . It is overexpressed in certain conditions such as Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML) .
Mode of Action
This compound is a selective, reversible oral LSD1 inhibitor . It is capable of inhibiting both LSD1’s catalytic and scaffolding functions . LSD1 has been shown to associate with fusion oncoproteins and promote oncogenic transcriptional activity . Therefore, inhibiting LSD1 is an attractive strategy for treating conditions where LSD1 is overexpressed .
Biochemical Pathways
Lsd1, the primary target of this compound, is known to play a crucial role in epigenetic regulation . By inhibiting LSD1, this compound may disrupt the normal functioning of these epigenetic pathways, leading to enhanced antileukemic and pro-differentiation potential in conditions like MDS and CMML .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in a phase I/II clinical trial . Patients received escalating doses of this compound administered orally twice daily in 28-day cycles . Peak plasma concentrations occurred at a median of 4 hours post-dose, and the median terminal half-life was 6 hours . The exposure was dose-proportional through 900 mg BID .
Result of Action
This compound has shown potent activity in cell viability assays across FET-rearranged sarcomas and disrupted the transcriptional function of all tested fusions . In a clinical trial, one patient achieved a reduction in target lesions starting at the end of cycle 2 with further target lesion tumor shrinkage through the end of cycles 4 and 6 .
Action Environment
It’s worth noting that the effectiveness of this compound can be influenced by the patient’s disease state and genetic factors .
Safety and Hazards
Direcciones Futuras
Seclidemstat is currently being studied in a Phase 1/2 trial for its effectiveness in treating Ewing sarcoma and FET-rearranged sarcomas . The interim results from this trial indicate that first- and second-relapse Ewing sarcoma patients treated with this compound in combination with topotecan and cyclophosphamide who achieve disease control may have an increased time to tumor progression (TTP) compared with treatment of topotecan and cyclophosphamide alone .
Análisis Bioquímico
Biochemical Properties
Seclidemstat plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically targets Lysine-specific demethylase 1 (LSD1 or KDM1A), a chromatin modifying enzyme that plays a key role in the cell cycle and cell differentiation and proliferation . LSD1 is known to demethylate histone lysine residues H3K4me1/2 and H3K9 me1/2 .
Cellular Effects
This compound has shown potent activity in cell viability assays across FET-rearranged sarcomas and disrupted the transcriptional function of all tested fusions . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It inhibits LSD1’s catalytic activity, disrupts SNAIL/GFI1 (SNAG)-scaffolding protein-protein interactions, induces cell differentiation, and has potential anticancer treatments for hematological and solid tumors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has shown potent activity in cell viability assays across FET-rearranged sarcomas and disrupted the transcriptional function of all tested fusions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with LSD1, a member of the flavine adenine dinucleotide-dependent (FAD-dependent) amine oxidase (AO) family of demethylases .
Transport and Distribution
Propiedades
IUPAC Name |
N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27)/b22-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSQDUZRRVBYLA-HYARGMPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)/C3=C(C=CC(=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1423715-37-0 | |
Record name | SP-2577 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1423715370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seclidemstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17117 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Seclidemstat | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYH386V3WJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.